4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is a chemical compound that belongs to the class of quinoline derivatives, which are known for their diverse biological activities. This compound features a quinoline moiety substituted with a butan-2-one group, making it of interest in medicinal chemistry and pharmaceutical research.
The compound can be synthesized through various chemical reactions involving quinoline derivatives and butanones. Its structure and properties have been documented in several scientific studies and patents, which highlight its potential applications in drug development and other fields.
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is classified as an organic compound, specifically a ketone due to the presence of the carbonyl group (C=O) within its structure. It is also categorized under heterocyclic compounds because of the quinoline ring system.
The synthesis of 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2,6-dimethylquinoline with butan-2-one under acidic or basic conditions.
The molecular formula for 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one is , indicating it contains 13 carbon atoms, 14 hydrogen atoms, one chlorine atom, and one nitrogen atom.
The structural representation includes a quinoline ring with a butanone side chain, which can be visualized using chemical drawing software or databases like PubChem.
The compound can participate in various chemical reactions typical of ketones and heterocycles:
The mechanism of action for compounds like 4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one often involves interactions with biological targets such as enzymes or receptors:
Quantitative structure–activity relationship (QSAR) studies may provide insights into its potential biological effects based on structural modifications.
Relevant data on these properties can be obtained from chemical databases such as Sigma-Aldrich or PubChem.
4-(4-Chloro-2,6-dimethylquinolin-3-yl)butan-2-one has potential applications in:
The ongoing research into quinoline derivatives suggests that this compound may offer significant benefits across various scientific fields, particularly in medicinal chemistry and pharmacology.
The quinolinone scaffold of 4-(4-chloro-2,6-dimethylquinolin-3-yl)butan-2-one enables precise targeting of the HDCH subpocket (His¹⁴, Asp¹⁷, Cys⁵³, His¹¹⁶) within the BCL6 BTB domain lateral groove. This subpocket is critical for corepressor recruitment (e.g., SMRT, NCOR, BCOR), which maintains BCL6-mediated transcriptional repression in diffuse large B-cell lymphoma (DLBCL). Displacement occurs when the compound’s chloro-dimethylquinoline moiety occupies the hydrophobic HDCH region, while the butan-2-one linker extends toward the adjacent acid site (residue Arg²⁸), disrupting key protein-protein interactions (PPIs). X-ray crystallography confirms that derivatives of this compound induce conformational changes that reduce corepressor binding affinity by >300-fold, reactivating tumor suppressor genes [5].
Conformational rigidity significantly enhances BCL6 BTB binding. Early acyclic quinolinones (e.g., lead compound 2; TR-FRET IC₅₀ = 1,000 nM) adopt suboptimal orientations in the HDCH pocket due to free rotation of the N-ethyl group. Ring-fused tricyclic derivatives enforce a bioactive conformation:
Ring fusion geometry dictates biochemical and cellular efficacy. Table 1 summarizes key SAR trends:
Table 1: Impact of Ring Fusion on BCL6 Inhibitor Profiles
Compound | Core Structure | TR-FRET IC₅₀ (nM) | clogD₇.₄ | PAMPA Pe (10⁻⁶ cm/s) | NanoBRET IC₅₀ (μM) |
---|---|---|---|---|---|
2 | Acyclic quinolinone | 1,000 | 3.2 | 12.5 | >10 |
7 | 7-membered lactone | 90 | 1.1 | <0.2 | Inactive |
8 | Des-oxo ether | 850 | 1.7 | 1.8 | >10 |
9a | Ether tricycle | 100 | 2.5 | 4.3 | 2.0 |
Lactone 7 exhibits high biochemical potency but negligible cellular activity due to low permeability (TPSA = 109 Ų). Replacing the carbonyl with an ether bridge (9a) reduces TPSA to 92 Ų and increases lipophilicity, enhancing membrane penetration without sacrificing binding affinity .
The Val¹⁸ pocket accommodates small alkyl/cycloalkyl groups appended to the tricyclic core. Methyl substitution at the terminal position of 9a (IC₅₀ = 100 nM) is optimal, while removal (10) or epimerization (9b) reduces potency 3-fold. Larger groups (cyclopropyl, cyclobutyl) exploit adjacent triangular hydrophobic space, improving ligand-protein shape complementarity. These modifications enhance lipophilic ligand efficiency (LLE) from 3.5 (lead 2) to >5.9, primarily through burial of apolar surface area [6].
Quinolinone derivatives demonstrate anti-angiogenic effects by inhibiting microvascular endothelial cell proliferation. In vitro studies using MDA-MB-468 and MCF-7 breast cancer cells reveal that analogs like N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine suppress vascular endothelial growth factor (VEGF)-induced signaling:
Tables of Key Compounds
Table 2: Cytotoxicity Profiles of Select 4-Aminoquinoline Derivatives
Compound | Structure | MCF-7 IC₅₀ (μM) | MDA-MB-468 IC₅₀ (μM) |
---|---|---|---|
Chloroquine (reference) | 7-Chloro-4-(4-ethylpiperazin-1-yl)quinoline | 32.5 | 45.8 |
Butyl-(7-fluoro-quinolin-4-yl)-amine | n-Butylamine at C4; F at C7 | 18.7 | 29.3 |
N′-(7-Chloro-quinolin-4-yl)-N,N-dimethylethylenediamine | Dimethylaminoethylamine at C4; Cl at C7 | 22.4 | 12.6 |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: